

Spectroscopic and Structural Elucidation of Brousoflavonol F: A Technical Guide

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Compound of Interest

Compound Name: Brousoflavonol F

Cat. No.: B1631450

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Brousoflavonol F**, a prenylated flavonoid with noteworthy biological activities. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their efforts to identify, characterize, and utilize this compound. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for its isolation and analysis, and provides visual representations of key structural relationships and experimental workflows.

Spectroscopic Data of Brousoflavonol F

Brousoflavonol F, with the molecular formula $C_{25}H_{26}O_6$, has been isolated from plant sources such as *Broussonetia papyrifera*.^[1] Its structure has been elucidated through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Data

The 1H and ^{13}C NMR data are crucial for the structural confirmation of **Brousoflavonol F**. The data presented below was reported in DMSO- d_6 .

Table 1: 1H NMR Spectroscopic Data for **Brousoflavonol F** (in DMSO- d_6)

Position	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
5-OH	12.41	br s	
H-2'	7.89	d	1.9
H-6'	7.95	dd	8.6, 1.9
H-5'	6.93	d	8.6

Note: Data extracted from descriptive text.^[1] A complete tabulated ^1H NMR dataset is not readily available in the reviewed literature.

Table 2: ^{13}C NMR Spectroscopic Data for **Broussoflavonol F**

A complete, tabulated ^{13}C NMR dataset for **Broussoflavonol F** is not explicitly available in the public domain literature reviewed. However, analysis of similar flavonoid structures suggests a characteristic set of signals for the flavone core and the prenyl substituents.^[1]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition and exact mass of **Broussoflavonol F**.

Table 3: Mass Spectrometry Data for **Broussoflavonol F**

Technique	Ionization Mode	Observed m/z	Interpretation
HRESIMS	Positive	$[\text{M}+\text{H}]^+$	Corresponds to the protonated molecule

Note: Specific fragmentation patterns for **Broussoflavonol F** are not detailed in the available literature. General fragmentation of flavonoids involves retro-Diels-Alder reactions and losses of small neutral molecules like CO and H₂O.

Experimental Protocols

The isolation and spectroscopic analysis of **Broussoflavonol F** require standardized and carefully executed experimental procedures.

Isolation of Broussoflavonol F from Broussonetia papyrifera

The following is a general protocol for the extraction and isolation of flavonoids from Broussonetia papyrifera, which can be adapted for the specific isolation of **Broussoflavonol F**.

Extraction:

- Dried and powdered plant material (e.g., leaves, roots, or twigs) is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period.^[2]
- The resulting crude extract is then concentrated under reduced pressure.

Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
- The fractions are monitored by thin-layer chromatography (TLC) to track the presence of flavonoids.

Chromatographic Purification:

- The flavonoid-rich fraction (often the ethyl acetate or n-butanol fraction) is subjected to column chromatography over silica gel.
- Elution is performed with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate or chloroform and methanol.
- Fractions containing compounds with similar TLC profiles are combined and further purified using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure **Broussoflavonol F**.

Spectroscopic Analysis

NMR Spectroscopy:

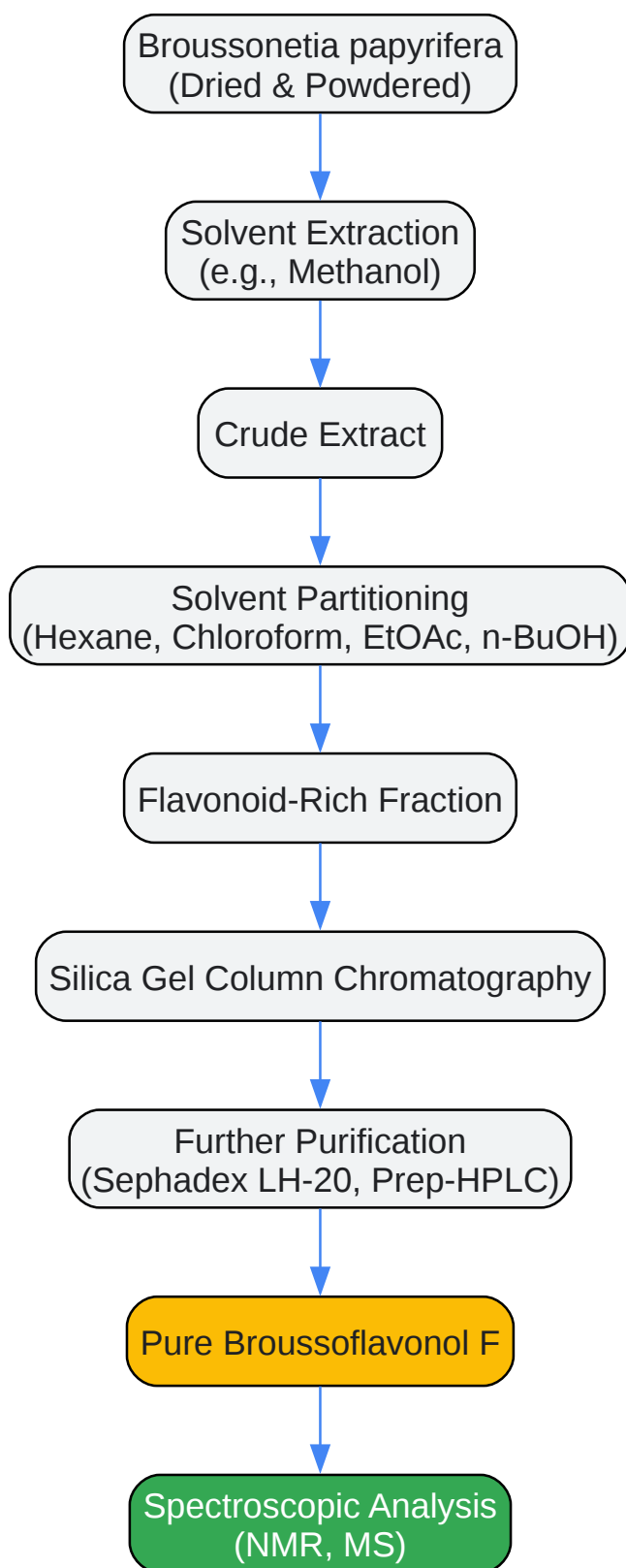
- A sample of pure **Broussoflavonol F** is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.
- ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry:

- Mass spectra are acquired using a high-resolution mass spectrometer, typically with an electrospray ionization (ESI) source.
- The analysis can be performed in both positive and negative ion modes to obtain the molecular ion peak and study the fragmentation patterns.

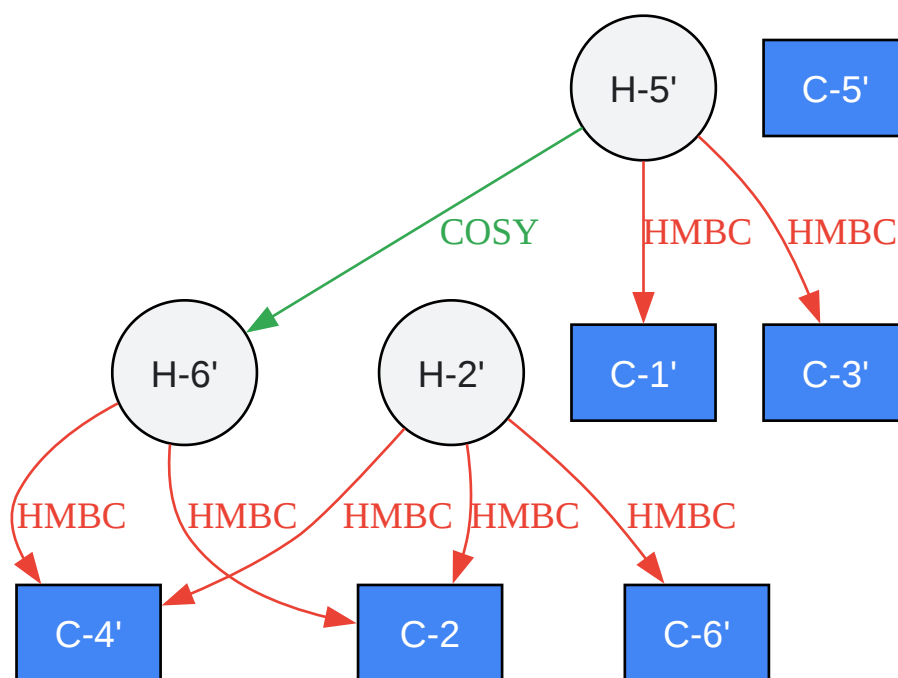
Visualizing Key Data and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the structural information derived from 2D NMR experiments.



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Caption: General workflow for the isolation of **Brousoflavonol F**.



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Caption: Key 2D NMR correlations for **Brousoflavonol F** structure.

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- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Brousoflavonol F: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631450#spectroscopic-data-of-brousoflavonol-f-nmr-ms]

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